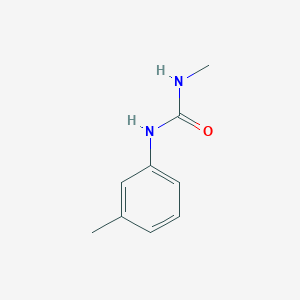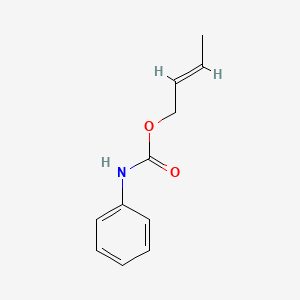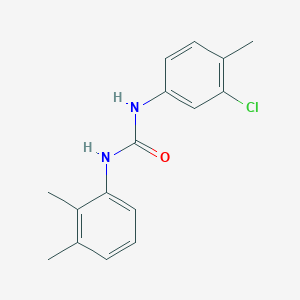
N-(2-nitro-9H-fluoren-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitro-9H-fluoren-3-yl)acetamide is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a nitro group at the 2-position and an acetamide group at the 3-position of the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitro-9H-fluoren-3-yl)acetamide typically involves the nitration of fluorene followed by acylation. The nitration process introduces a nitro group to the fluorene ring, which is then followed by the introduction of an acetamide group through acylation. The reaction conditions often involve the use of strong acids and bases to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-nitro-9H-fluoren-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
N-(2-nitro-9H-fluoren-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-nitro-9H-fluoren-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group can also modulate the compound’s interaction with proteins and other biomolecules, influencing its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylaminofluorene: Similar structure but with an acetyl group instead of a nitro group.
N-2-Fluorenylacetamide: Lacks the nitro group but has a similar acetamide structure.
Acetamide, N-9H-fluoren-2-yl-N-hydroxy-: Contains a hydroxy group instead of a nitro group.
Uniqueness
N-(2-nitro-9H-fluoren-3-yl)acetamide is unique due to the presence of both a nitro group and an acetamide group on the fluorene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H12N2O3 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
N-(2-nitro-9H-fluoren-3-yl)acetamide |
InChI |
InChI=1S/C15H12N2O3/c1-9(18)16-14-8-13-11(7-15(14)17(19)20)6-10-4-2-3-5-12(10)13/h2-5,7-8H,6H2,1H3,(H,16,18) |
Clave InChI |
UPMNEZPDVZWREZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2CC3=CC=CC=C3C2=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



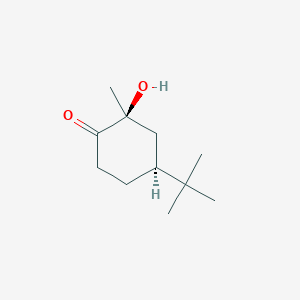
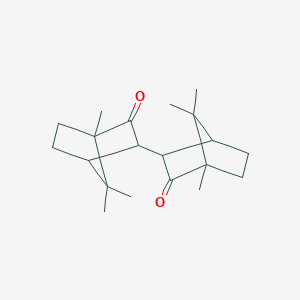
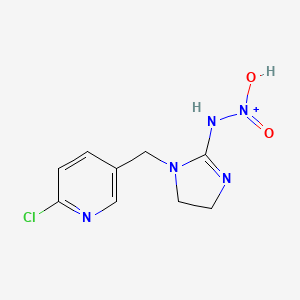
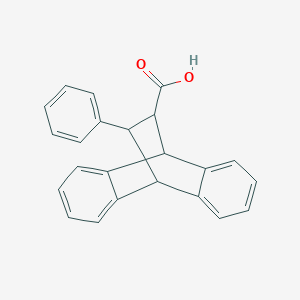
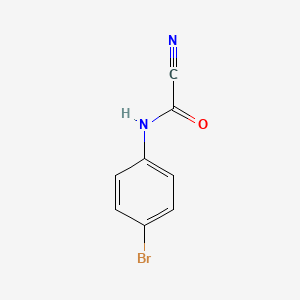
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
![9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide](/img/structure/B15074853.png)
